molecular formula C10H11NO2 B110203 7-methoxy-3,4-dihydroisoquinolin-6-ol CAS No. 4602-77-1

7-methoxy-3,4-dihydroisoquinolin-6-ol

Cat. No.: B110203
CAS No.: 4602-77-1
M. Wt: 177.2 g/mol
InChI Key: PKNQMYMPZINGAD-UHFFFAOYSA-N
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Description

7-methoxy-3,4-dihydroisoquinolin-6-ol: is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3,4-dihydroisoquinolin-6-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

    Hydroxylation: The hydroxyl group (-OH) at the 6th position can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

7-methoxy-3,4-dihydroisoquinolin-6-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including drugs for neurological disorders and cancer.

    Pharmacology: The compound is studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.

    Chemical Biology: It is used in the development of chemical probes to study biological processes.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-3,4-dihydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,4-dihydro-1H-isoquinoline
  • 7-Hydroxy-3,4-dihydro-isoquinoline
  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

7-methoxy-3,4-dihydroisoquinolin-6-ol is unique due to the specific positioning of the methoxy and hydroxyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology .

Properties

IUPAC Name

7-methoxy-3,4-dihydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMGFYESSOUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCN=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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